4-Methoxy-1-nitro-2-(trifluoromethyl)benzene
Overview
Description
“4-Methoxy-1-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F3NO3 . It is also known by other names such as “1-Methoxy-4-nitro-2-(trifluoromethyl)benzene” and "2-Methoxy-5-nitrobenzotrifluoride" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 221.14 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Hyperconjugation in Electron-rich and Electron-deficient Aromatic Rings
A study on the structures of related compounds to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, specifically 1-methoxy-4-[(phenylselanyl)methyl]benzene and 1-nitro-4-[(phenylselanyl)methyl]benzene, revealed insights into σ(C-Se)-π hyperconjugation in electron-rich and electron-deficient aromatic rings. These compounds adopt conformations that allow for σ(C-Se)-π hyperconjugation, although no significant differences in bond lengths were observed, suggesting that the effects of this hyperconjugation were not strong enough to be manifested in measurable structural differences (White & Blanc, 2014).
Organomercury Compound Studies
Research involving 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene, which is related to this compound, has contributed to our understanding of organomercury compounds. One study demonstrated mercury-mercury spin-spin coupling in an organomercury compound, revealing specific NMR characteristics and providing insights into the electronic structure and interactions within these types of compounds (Deacon, Stretton, & O'Connor, 1984).
Crystal Structure Determination
In the field of crystallography, studies on benzene derivatives, including those structurally similar to this compound, have led to advancements in determining crystal structures from X-ray powder diffraction data. These studies help in understanding the arrangement of atoms in a crystal and the interactions between them, which is crucial for materials science and chemistry (Goubitz et al., 1999).
Inhibition of Nucleoside Transport
Research on analogues of 4-nitrobenzylthioinosine, a compound closely related to this compound, has explored the inhibition of the nucleoside transport protein ENT1. This research is significant in the context of drug design, as it investigates compounds with modified benzyl groups that exhibit different affinities for ENT1, a protein involved in cellular transport processes (Tromp et al., 2004).
Photoinduced Reactions
Studies on photoinduced reactions of compounds like 4-nitro-N,N-dimethylaniline, which are similar to this compound, have provided insights into the mechanisms of demethylation and reduction reactions under light exposure. This research contributes to the understanding of photochemical properties and is relevant in fields such as photochemistry and materials science (Görner & Döpp, 2002).
Synthesis of Fluor
ine-containing CompoundsResearch into the synthesis of fluorine-containing compounds, like the reaction of hydroquinone with 2-chloro-5-nitrobenzene trifluoride to produce 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, is closely related to the study of this compound. These studies are significant for the development of novel materials, especially in the field of polymer science, where fluorine-containing compounds exhibit unique properties (Yu Xin-hai, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-1-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEXRIBHQSUANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338338 | |
Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-39-8 | |
Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxy-2-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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